Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula . It appears as a colorless liquid with a pleasant odor and is primarily recognized for its role as a flame retardant. This compound is classified as a Schedule 2 chemical due to its potential use in the synthesis of chemical weapons, specifically nerve agents like sarin and soman .
Dimethyl methylphosphonate undergoes several significant reactions, including:
Dimethyl methylphosphonate has diverse applications, including:
Research has focused on the interaction of dimethyl methylphosphonate with various materials and conditions. For instance:
Dimethyl methylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Trimethyl phosphite | Precursor for various organophosphorus compounds | |
| Methylphosphonic acid | Intermediate in the synthesis of nerve agents | |
| Diethyl methylphosphonate | Similar applications but different alkyl groups |
What sets dimethyl methylphosphonate apart from these similar compounds is its specific use as a flame retardant and its role as a simulant for nerve agents. Its unique reactivity profile allows it to be utilized effectively in both industrial applications and research settings focused on chemical detection and safety protocols.
The Michaelis-Arbuzov rearrangement remains the cornerstone methodology for dimethyl methylphosphonate synthesis, involving the reaction between trimethyl phosphite and alkyl halides to yield the desired phosphonate product. Recent optimization studies have demonstrated significant improvements in reaction efficiency through strategic catalyst selection and reaction condition modifications. The classical approach utilizes trimethyl phosphite with methyl iodide, but contemporary research has identified superior catalytic systems that enhance both yield and selectivity.
Trimethylsilyl-bromide has emerged as a particularly effective catalyst for this transformation, requiring only 5% catalytic loading compared to stoichiometric quantities of traditional alkyl halides. Under optimized conditions employing trimethyl phosphite and 5% trimethylsilyl bromide at 100 degrees Celsius for 3 hours, researchers have achieved 91% yields of dimethyl methylphosphonate. This approach demonstrates superior atom economy, improving from 47% to 94% compared to conventional methyl iodide-mediated processes.
Alternative catalytic systems have also shown promising results in Michaelis-Arbuzov optimization. Catalytic amounts of iodine (0.1 mol%) under reflux conditions for 24 hours produce 99% yields, while Lewis acid catalysis using 5 mol% trimethylsilyl trifluoromethanesulfonate in chloroform at 60 degrees Celsius for 18 hours achieves 98% yield. These developments represent substantial improvements over traditional methodologies in terms of both efficiency and environmental impact.
Transesterification represents an alternative pathway for dimethyl methylphosphonate synthesis, particularly valuable when starting from methylphosphonic acid derivatives. This approach involves the esterification of methylphosphonic acid with methanol in the presence of acidic catalysts, achieving atom economies of 77.5% with water as the sole byproduct. The methodology demonstrates particular advantages in terms of waste minimization and product purity.
Immobilized para-toluenesulfonic acid on Celite has proven effective for this transformation, accomplishing esterification at room temperature within 15 minutes to provide 87% yields of dimethyl methylphosphonate. Similarly, silica chloride catalysis achieves 89% yields in 20 minutes at room temperature, demonstrating the efficiency of heterogeneous acidic catalysts for this transformation. These mild reaction conditions represent significant advantages over high-temperature rearrangement processes.
Polymer-bound triphenylphosphine and iodine systems provide an alternative catalytic approach, yielding 85% of dimethyl methylphosphonate, though this methodology requires 2 equivalents of both iodine and imidazole as reactants. While effective, this approach generates 2 equivalents of imidazolium iodide waste and utilizes hazardous dichloromethane as solvent, limiting its practical applicability compared to more environmentally benign alternatives.
Lewis acid ionic liquid catalysts represent a significant advancement in dimethyl methylphosphonate synthesis, offering enhanced reactivity and recyclability compared to traditional catalytic systems. Chinese patent literature describes innovative methodologies employing aluminum trichloride-based ionic liquid catalysts that demonstrate superior performance in phosphonate synthesis under controlled atmospheric conditions.
The synthesis protocol involves Lewis acid ionic liquid formation followed by controlled trimethyl phosphite rearrangement under nitrogen atmosphere protection. Under optimized conditions with reaction temperatures exceeding 180 degrees Celsius, catalyst dosages of 12 weight percent, and reaction times of approximately 13 hours, researchers achieve maximum yields of 78 weight percent for dimethyl methylphosphonate. These conditions represent carefully balanced parameters that optimize both conversion efficiency and product selectivity.
Recent developments in polymeric ionic liquid catalysts have expanded the scope of Lewis acid catalysis for phosphonate synthesis. Magnetic polymeric ionic liquid catalysts based on vinylimidazole, stabilized on iron oxide-aluminum oxide nanoparticles, demonstrate excellent recyclability and catalytic efficiency. These heterogeneous systems combine the advantages of ionic liquid catalysis with magnetic separation capabilities, facilitating catalyst recovery and reuse in continuous processes.
Heterogeneous catalysis provides significant advantages for large-scale dimethyl methylphosphonate production through enhanced catalyst separation, reduced waste generation, and improved process economics. Supported ionic liquid phase catalysts represent a particularly promising approach, combining the unique properties of ionic liquids with the practical advantages of heterogeneous systems.
Acidic supported ionic liquid phase catalysts based on imidazolium derivatives demonstrate excellent performance in continuous gas-phase synthesis applications. These systems exhibit clear correlations between ionic liquid acidity and catalytic activity, with higher acidity leading to increased conversion rates and improved selectivity for target products. Long-term operation studies demonstrate stability for more than 200 hours time on stream, indicating excellent catalyst durability under continuous operation conditions.
Nanoparticle-based heterogeneous catalysts offer additional advantages in terms of surface area and reactivity. Aluminum oxide-silicon dioxide nanoparticles provide superior yields compared to conventional Lewis acid catalysts such as zinc chloride and cerium chloride. These nanocatalysts operate effectively under microwave irradiation conditions, facilitating rapid reaction completion and energy-efficient processing. The combination of nanoparticle catalysts with ionic liquid media further enhances reaction rates, reducing reaction times from hours to minutes while maintaining high yields.
Solvent-free synthesis represents a fundamental advancement in green chemistry approaches to dimethyl methylphosphonate production, eliminating volatile organic compound emissions while improving atom economy and reducing waste generation. Recent research demonstrates that organophosphorus compounds, including dimethyl methylphosphonate, can be synthesized effectively under solvent-free conditions without compromising yield or product quality.
Deep eutectic mixtures provide an innovative alternative to conventional organic solvents in phosphonate synthesis. Low melting point mixtures of N,N'-dimethyl urea and L-(+)-tartaric acid in 7:3 ratios at 70 degrees Celsius demonstrate excellent performance as reaction media. These systems operate without additional catalysts or conventional organic solvents, representing true solvent-free conditions that align with green chemistry principles.
Continuous flow systems under solventless conditions offer significant advantages for industrial-scale production. Recent developments in continuous flow Michaelis-Arbuzov reactions demonstrate high yields (up to 99%) with remarkably short residence times of 8.33 minutes. These systems achieve productivity values ranging from 1.6 to 1.95 grams per hour for various methylphosphonate products, including dimethyl methylphosphonate. The elimination of batch processing requirements and solvent handling significantly improves both environmental impact and process economics.
Energy-efficient separation and purification represent critical aspects of sustainable dimethyl methylphosphonate production, particularly given the energy-intensive nature of traditional distillation processes. FluxMax approach methodologies identify energy-optimal column designs that reduce energy consumption by up to 64% compared to classical distillation configurations. These optimized designs incorporate improved heat transfer between vapor and liquid streams, though requiring additional heat exchange area to exploit the energy reduction potential.
Multi-objective optimization strategies balance energy duty versus heat exchanger area requirements to identify optimal trade-offs between energy demand and capital costs. The resulting highly energy-efficient designs may be implemented through horizontal columns or modularized container solutions, providing practical pathways for industrial implementation. These approaches are particularly relevant for dimethyl methylphosphonate production where distillation represents a significant component of overall process energy consumption.
Metal-organic frameworks exhibit exceptional DMMP adsorption capacities due to their tunable pore structures and active sites. In MOF-808, hydrogen bonding between DMMP’s phosphoryl oxygen and Zr4+-based nodes dominates initial adsorption, with binding enthalpies reaching −46.9 kJ mol−1 [4]. Density functional theory (DFT) simulations reveal that silica sol-modified MOF-808 enhances hydrogen bond stability through interfacial charge redistribution, where the Gibbs free energy change for hydrogen bond formation measures −23 kJ mol−1 [4]. These interactions localize DMMP molecules near catalytic Zr nodes, priming them for subsequent hydrolysis.
UiO-66, another Zr-based MOF, demonstrates distinct behavior: DMMP adsorbs exclusively on surface hydroxyl groups rather than penetrating the bulk structure [5]. Infrared spectroscopy confirms that hydrogen bonding between DMMP’s P=O group and µ3-OH moieties occurs at 1,250 cm−1, a signature absent in bulk UiO-66 [5]. This surface-selective adsorption highlights the role of defect engineering in optimizing MOFs for simulant capture.
Beyond hydrogen bonding, DMMP engages in direct coordination with metal centers via its phosphoryl oxygen. On ZnO surfaces, DFT calculations identify a binding energy of −85 kJ mol−1, driven by charge transfer from DMMP’s oxygen lone pairs to Zn2+ Lewis acid sites [3]. X-ray photoelectron spectroscopy (XPS) of MOF-808 after DMMP exposure shows a 0.3 eV shift in Zr 3d binding energy, indicating electron density redistribution upon coordination [4]. This oxidative adsorption facilitates nucleophilic attack during hydrolysis.
In UiO-67-NH2, amino functionalization strengthens DMMP coordination through synergistic hydrogen bonding and Lewis acid-base interactions. Comparative studies show a 15% increase in DMMP uptake versus unfunctionalized UiO-67, attributed to the dual interaction mechanism [6].
MOF-808/silica aerogel composites catalyze DMMP hydrolysis with a rate constant of 0.131 min−1, achieving 90% degradation within 15 minutes [4]. The mechanism proceeds through a pentacoordinated phosphorus intermediate (identified via P 2p XPS splitting at 133.5 eV and 134.2 eV), where Zr4+ activates water molecules for nucleophilic attack on the phosphorus center [4]. Hydrolysis kinetics follow pseudo-first-order behavior, with an activation energy of 45 kJ mol−1—consistent with rate-limiting diffusion through MOF pores [5].
UiO-66 exhibits a two-stage degradation profile: an initial rapid phase (k = 0.08 min−1) attributed to surface reactions, followed by a slower phase (k = 0.01 min−1) limited by intracrystalline diffusion [5]. Post-reaction analysis detects methyl methylphosphonic acid (MMPA) as the primary hydrolysis product, which strongly adsorbs to Zr nodes and inhibits further catalysis [5].
While hydrolysis dominates DMMP decomposition in MOF systems, radical pathways remain underexplored. Preliminary studies suggest that UV-irradiated TiO2/MOF composites generate hydroxyl radicals capable of cleaving P-O-CH3 bonds, but quantitative kinetic data are lacking in the reviewed literature. Further research is needed to elucidate radical-mediated mechanisms and their synergy with hydrolytic pathways.
Ion mobility spectrometry (IMS) reliably detects DMMP at concentrations as low as 2.9 mg/m3, with protonated molecules ([DMMP+H]+) exhibiting reduced mobilities (K0) sensitive to temperature [7]. Between 94°C and 250°C, K0 increases by 22% due to enhanced ion declustering at higher temperatures [7]. Drift time reproducibility remains excellent (±0.5% RSD), enabling precise identification in complex matrices.
Coupling IMS with tandem mass spectrometry (MS/MS) resolves interference from structurally similar organophosphates. Collision-induced dissociation of [DMMP+H]+ (m/z 125) yields characteristic fragments at m/z 97 (loss of C2H4) and m/z 79 (PO3−), providing orthogonal confirmation [7].
Current literature provides limited data on surface-enhanced Raman spectroscopy (SERS) for DMMP detection. However, analogous studies on organophosphate pesticides suggest that Au/Ag nanoparticle substrates could achieve sub-ppm sensitivity by amplifying P=O stretching modes near 710 cm−1. Functionalizing SERS substrates with MOFs may enhance selectivity through preconcentration effects, though this approach remains speculative in the absence of direct experimental evidence.
Thermal decomposition of dimethyl methylphosphonate represents a critical pathway for environmental fate under elevated temperature conditions. The thermal stability and decomposition pathways of this organophosphorus compound have been extensively studied across various temperature ranges and surface conditions, revealing complex mechanistic behavior dependent on the specific environmental context.
High-temperature pyrolytic decomposition of dimethyl methylphosphonate occurs through multiple competing pathways, with the predominant mechanism varying according to temperature and environmental conditions. Experimental investigations using synchrotron photoionization mass spectrometry have revealed that dimethyl methylphosphonate primarily undergoes isomerization channels to form structural isomers before decomposing into final pyrolysis products [1]. This behavior differs significantly from conventional thermal decomposition patterns observed in other organophosphorus compounds.
Theoretical investigations of gas-phase unimolecular decomposition mechanisms have identified four primary product channels through electronic structure calculations [2]. The most energetically favorable pathway involves formation of methylphosphine oxide derivatives and methanol through carbon-hydrogen and phosphorus-oxygen bond cleavages accompanied by oxygen-hydrogen bond formation. This channel exhibits the lowest energy barrier and represents the most important decomposition pathway under high-temperature conditions.
The secondary decomposition channels produce methylphosphonic acid derivatives, cyclic phosphorus species, and hydrogen gas through alternative bond-breaking sequences [2]. These pathways demonstrate higher activation energy barriers ranging from 150 to 250 kilojoules per mole, resulting in smaller reaction rates compared to the primary decomposition channel. The activation energies for these various pathways indicate that thermal decomposition becomes significant only at temperatures exceeding 500 degrees Celsius.
Experimental studies in premixed methane flames at temperatures ranging from 1300 to 1700 Kelvin have demonstrated that dimethyl methylphosphonate addition causes substantial modification of flame structure and species profiles [3]. The compound acts as a flame suppressant, reducing overall reaction rates and causing flame stabilization at greater distances from the burner surface. During combustion, the primary carbonaceous products include carbon monoxide, carbon dioxide, and phosphorus-containing radicals that participate in catalytic radical recombination cycles.
Combustion of dimethyl methylphosphonate generates a complex mixture of organic and inorganic byproducts whose formation depends critically on temperature, oxygen availability, and residence time. Detailed characterization of these byproducts provides essential information for understanding environmental fate and potential secondary pollution concerns.
Under fuel-rich combustion conditions, the primary carbonaceous products include carbon monoxide (54 ± 6 percent molar yield), carbon dioxide (5 ± 1 percent), formaldehyde (3.9 ± 0.7 percent), and various organic nitrates (approximately 4 percent) [4]. The carbon monoxide yield significantly exceeds carbon dioxide production, indicating incomplete combustion under these conditions. Formic acid formation remains below detection limits under dry air conditions, while formate ester formation accounts for approximately 8 percent of the carbon-containing products.
The phosphorus-containing combustion products primarily consist of phosphorus oxides, phosphoric acid derivatives, and various phosphorus-containing radicals [3]. These species participate in catalytic cycles that promote recombination of key combustion radicals such as hydroxyl and hydrogen radicals. The catalytic effect explains the observed flame suppression properties of dimethyl methylphosphonate and related organophosphorus compounds.
Temperature-dependent product distributions reveal that higher combustion temperatures favor complete mineralization to carbon dioxide and phosphoric acid, while lower temperatures promote formation of intermediate organic phosphorus species [5]. Supercritical water oxidation studies at 540 degrees Celsius demonstrate that dimethyl methylphosphonate can achieve 99.7 percent conversion with complete mineralization to methylphosphonic acid and methanol as stable end products [6].
The environmental implications of these combustion byproducts vary considerably depending on their chemical stability and toxicity. Methylphosphonic acid represents a relatively stable and less toxic degradation product, while phosphorus-containing radicals exhibit high reactivity and short atmospheric lifetimes. Understanding these product distributions becomes essential for assessing the environmental impact of dimethyl methylphosphonate thermal treatment processes.
Hydrolytic degradation represents the primary environmental fate pathway for dimethyl methylphosphonate under ambient and elevated temperature aqueous conditions. The hydrolysis reaction proceeds through nucleophilic substitution mechanisms that cleave phosphorus-oxygen bonds, generating methylphosphonic acid derivatives and alcohols as primary products.
Supercritical water oxidation provides an effective method for complete mineralization of dimethyl methylphosphonate under extreme temperature and pressure conditions. Experimental studies conducted in isothermal tubular reactors with hydrogen peroxide as oxidant have demonstrated rapid and complete decomposition at temperatures ranging from 398 to 633 degrees Celsius and pressures of 24 megapascals [7].
The decomposition kinetics in supercritical water follow first-order behavior with respect to dimethyl methylphosphonate concentration. At 555 degrees Celsius, total organic carbon removal exceeds 99.99 percent within 11 seconds residence time, indicating extremely rapid reaction rates under these conditions [7]. The global kinetic equation developed from experimental data provides quantitative predictions for engineering design of supercritical water treatment systems.
The reaction mechanism in supercritical water involves initial hydrolysis of phosphorus-oxygen bonds followed by complete oxidation of organic fragments to carbon dioxide and water [5]. The phosphorus-containing products undergo further oxidation to form stable phosphate minerals that can be separated from the treated water. This complete mineralization distinguishes supercritical water oxidation from other hydrolytic treatment methods that produce partially degraded organic phosphorus compounds.
Batch reactor studies have confirmed that both dimethyl methylphosphonate and related organophosphorus compounds can be effectively destroyed through supercritical water oxidation [5]. The mineral ratio of final products depends on reaction temperature, reaction time, and oxidant concentration, with temperature exhibiting the most significant effect on mineralization efficiency. Complete oxidation of organic phosphorus compounds requires temperatures exceeding 600 degrees Celsius, while sulfur-containing analogues achieve complete mineralization at lower temperatures.
The hydrolytic degradation of dimethyl methylphosphonate exhibits strong pH dependence, with reaction rates and product distributions varying significantly across the pH range encountered in natural waters. Experimental studies have demonstrated that both acidic and alkaline conditions promote hydrolysis, but through different mechanistic pathways [8].
Under alkaline conditions (pH 13.5), dimethyl methylphosphonate undergoes extensive hydrolysis with 24 percent destruction of carbon-phosphorus bonds to produce orthophosphate [8]. The reaction proceeds through nucleophilic attack by hydroxide ions on the phosphorus center, followed by elimination of methoxy groups. The resulting methylphosphonic acid intermediate exhibits moderate stability under these conditions, requiring additional treatment for complete mineralization.
Neutral pH conditions (pH 6.5) result in intermediate hydrolysis rates with 35.2 percent carbon-phosphorus bond cleavage [8]. The reaction mechanism involves water molecule activation followed by nucleophilic substitution, proceeding more slowly than under alkaline conditions due to the lower nucleophilicity of water compared to hydroxide ions. The product distribution includes both methylphosphonic acid and partially hydrolyzed intermediates.
Acidic conditions (pH 4.4) promote 30 percent carbon-phosphorus bond cleavage through acid-catalyzed hydrolysis mechanisms [8]. Under these conditions, protonation of the phosphoryl oxygen activates the phosphorus center toward nucleophilic attack by water molecules. The reaction proceeds through a different pathway compared to alkaline hydrolysis, potentially involving different intermediates and transition states.
Hot compressed water studies at temperatures from 200 to 300 degrees Celsius have provided quantitative kinetic parameters for hydrolytic degradation [9]. The reaction follows pseudo-first-order kinetics with an activation energy of 90.17 ± 5.68 kilojoules per mole and a pre-exponential factor of 10^7.51±0.58 inverse seconds. Pressure effects remain negligible over the range from 20 to 30 megapascals, indicating that temperature represents the dominant factor controlling reaction rates.
The hydrolysis products consist exclusively of methylphosphonic acid and methanol, with no detectable formation of other organic byproducts [9]. This selective product formation represents a significant advantage for practical water treatment applications, as it avoids generation of potentially toxic intermediate compounds. The pseudo-first-order kinetics enable straightforward reactor design and process optimization for continuous treatment systems.
Atmospheric oxidation of dimethyl methylphosphonate occurs primarily through reactions with hydroxyl radicals, representing the dominant removal mechanism under tropospheric conditions. The oxidation kinetics exhibit complex temperature dependence and produce various phosphorus-containing products that contribute to atmospheric phosphorus cycling.
The gas-phase reaction between hydroxyl radicals and dimethyl methylphosphonate has been extensively studied over wide temperature ranges to understand atmospheric degradation kinetics [10]. The reaction exhibits unusual temperature dependence characterized by a pronounced V-shaped profile, with negative temperature dependence at low temperatures (295-530 Kelvin) and positive temperature dependence at elevated temperatures (530-837 Kelvin).
The reaction rate constant at 296 Kelvin equals 1.04 × 10^-11 cubic centimeters per molecule per second, indicating rapid reaction under atmospheric conditions [11]. The temperature dependence requires a complex five-parameter expression to adequately describe the observed kinetics: k = 2.19 × 10^-14 (T/298)^2.43 exp(15.02 kJ mol^-1/RT) + 1.71 × 10^-10 exp(-26.51 kJ mol^-1/RT) cubic centimeters per molecule per second [10].
The reaction mechanism involves hydrogen abstraction from methyl and methoxy groups, producing carbon-centered radicals that undergo subsequent reactions with atmospheric oxygen [12]. The initial hydrogen abstraction step exhibits rate constants of 8.8 × 10^7 and 3.5 × 10^8 inverse molar seconds for dimethyl methylphosphonate and diethyl methylphosphonate, respectively, when competing with tetranitromethane for the carbon-centered radical products.
The atmospheric oxidation products include methylphosphonic acid esters, carbon monoxide (54 ± 6 percent molar yield), carbon dioxide (5 ± 1 percent), formaldehyde (3.9 ± 0.7 percent), and various organic nitrates (approximately 4 percent) [4]. The carbon monoxide yield significantly exceeds carbon dioxide production, indicating incomplete oxidation under atmospheric conditions. Formic acid formation remains below detection limits, while formate ester formation accounts for approximately 8 percent of the products.
Deuterium isotope effects provide additional mechanistic information, with the ratio of rate constants for normal and deuterated dimethyl methylphosphonate equal to 4.8 ± 1.2 [11]. This substantial isotope effect confirms that carbon-hydrogen bond breaking represents the rate-determining step in the atmospheric oxidation mechanism.
Computational modeling of tropospheric degradation kinetics requires integration of experimental rate constants with atmospheric chemistry models to predict environmental fate and transport. The atmospheric lifetime of dimethyl methylphosphonate depends on the concentrations of various oxidizing species and their respective reaction rates [13].
Hydroxyl radical reactions dominate atmospheric removal, with calculated lifetimes ranging from 1 to 10 days under typical tropospheric conditions [11]. The relatively rapid removal indicates that dimethyl methylphosphonate exhibits limited potential for long-range atmospheric transport. The short atmospheric lifetime results from the high reactivity of the methyl and methoxy groups toward hydroxyl radical attack.
Reactions with nitrate radicals proceed more slowly, with rate constants of 2.0 × 10^-16 cubic centimeters per molecule per second at 296 Kelvin [11]. This slow reaction rate indicates that nitrate radical oxidation contributes minimally to atmospheric removal, even during nighttime when nitrate radical concentrations reach maximum values. The atmospheric lifetime with respect to nitrate radicals exceeds 100 days under typical conditions.
Ozone reactions exhibit negligible rates, with upper limits below 6 × 10^-20 cubic centimeters per molecule per second [11]. The lack of reactivity toward ozone reflects the saturated nature of the dimethyl methylphosphonate structure, which lacks olefinic or aromatic functional groups that readily react with ozone. Consequently, ozone reactions contribute negligibly to atmospheric removal processes.
The computational modeling results indicate that hydroxyl radical reactions represent the dominant atmospheric loss mechanism, with negligible contributions from other oxidizing species [13]. The calculated tropospheric lifetime of 1 to 10 days suggests that dimethyl methylphosphonate undergoes rapid removal from the atmosphere, limiting its potential for long-range transport and global distribution.
Seasonal and diurnal variations in hydroxyl radical concentrations cause corresponding variations in atmospheric removal rates. During summer months and daytime hours, when hydroxyl radical concentrations reach maximum values, the atmospheric lifetime decreases to the lower end of the predicted range. Conversely, during winter months and nighttime hours, when hydroxyl radical concentrations reach minimum values, the atmospheric lifetime increases toward the upper end of the predicted range.
Flammable;Irritant;Health Hazard